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Compound of Interest

Compound Name: BMS-986121

Cat. No.: B15616744

Disclaimer: Initial investigations based on the query for "BMS-986121" as a lysophosphatidic
acid receptor 1 (LPA1) antagonist have revealed a discrepancy in the scientific literature. The
available data overwhelmingly identifies BMS-986121 as a positive allosteric modulator (PAM)
of the p-opioid receptor.[1][2][3][4][5] This guide will therefore focus on the established
pharmacology of BMS-986121 as a u-opioid receptor PAM. Information regarding Bristol Myers
Squibb’s development of actual LPA1 receptor antagonists for conditions such as idiopathic
pulmonary fibrosis will be addressed separately for clarity.

Core Topic: The Pharmacology of BMS-986121 as a
p-Opioid Receptor Positive Allosteric Modulator

BMS-986121 is a novel, first-in-class small molecule that acts as a positive allosteric modulator
of the p-opioid receptor.[6][7] Unlike traditional opioid agonists that directly activate the
receptor, BMS-986121 binds to a distinct allosteric site, enhancing the receptor's response to
endogenous or exogenous opioids.[8][9] This mechanism presents a promising therapeutic
avenue for pain management, potentially offering a better side-effect profile compared to
conventional opioid analgesics.[5][10]

Mechanism of Action

BMS-986121 potentiates the effects of orthosteric agonists by increasing their affinity and/or
efficacy at the y-opioid receptor.[8][9] This is achieved without intrinsic agonistic activity at the
primary binding site. The modulatory effects of BMS-986121 have been demonstrated across
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various cellular signaling pathways, including G protein activation and (3-arrestin recruitment.[8]

[OI[11]

Signaling Pathway of the p-Opioid Receptor and
Modulation by BMS-986121

The following diagram illustrates the canonical signaling pathway of the p-opioid receptor and
the modulatory role of BMS-986121.
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Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for BMS-986121.

Table 1: In Vitro Potency and Efficacy in B-Arrestin
Recruitment Assays
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Assay System  Agonist Parameter Value Reference
U20S-OPRM1 Endomorphin-I EC50 (PAM 1.0 uM (95% CI: (81[9]
cells (20 nM) mode) 0.7-1.6 uM)
] 76% of maximal

U20S-OPRM1 Endomorphin-I Emax (PAM )

endomorphin-I [8][9]
cells (20 nM) mode)

response

Table 2: In Vitro Potency in Adenylyl Cyclase Inhibition
Assays

Assay System  Agonist Parameter Value Reference
Endomorphin-I EC50 3.1 uM (95% CiI:

CHO-p cells o [819]
(~EC10, 30 pM) (Potentiation) 2.0-4.8 uM)

ble 3: All : ul :

Parameter Value Reference

Cooperativity Factor (a) 7 [819]

Equilibrium Dissociation

Constant (Kb) 2 M [5109]

Table 4: Fold Shift in Agonist Potency (100 uM BMS-

986121)
Agonist Fold Shift Reference
Endomorphin-I| 4-fold [8]
Morphine 5-fold [8]
Leu-enkephalin 6-fold [8]

Experimental Protocols
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B-Arrestin Recruitment Assay

Objective: To measure the ability of BMS-986121 to potentiate agonist-induced [3-arrestin
recruitment to the p-opioid receptor.

Methodology:
o U20S cells stably expressing the human p-opioid receptor (U20S-OPRM1) are utilized.

e Cells are incubated with varying concentrations of BMS-986121 in the presence of a fixed,
low concentration of an orthosteric agonist (e.g., 20 nM endomorphin-I, corresponding to
approximately the EC10).[8][9]

e [-arrestin recruitment is quantified using a commercially available assay system, such as the
PathHunter® (-arrestin assay from DiscoveRXx.

» Data are normalized to the response induced by a maximal concentration of the orthosteric
agonist alone.

o Concentration-response curves are generated, and EC50 and Emax values are calculated
using non-linear regression analysis.[3][9]

Inhibition of Forskolin-Stimulated cAMP Accumulation

Objective: To assess the effect of BMS-986121 on the Gai/o-mediated inhibition of adenylyl
cyclase.

Methodology:

e Chinese Hamster Ovary (CHO) cells stably expressing the human p-opioid receptor (CHO-p)
are used.[8]

o Cells are pre-incubated with various concentrations of BMS-986121.

o Adenylyl cyclase is stimulated with forskolin in the presence of a fixed, low concentration of
an orthosteric agonist (e.g., 30 pM endomorphin-I).[8][9]
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e The accumulation of cyclic AMP (cCAMP) is measured using a suitable method, such as a
competitive binding assay or a LANCE® Ultra cAMP kit.

» The inhibitory effect of the agonist in the presence and absence of BMS-986121 is
determined, and potentiation is quantified.

o Concentration-response curves for BMS-986121's potentiation are plotted to determine its
EC50.[8]

Bristol Myers Squibb's LPA1 Receptor Antagonists

While BMS-986121 is a p-opioid PAM, Bristol Myers Squibb is actively developing LPA1
receptor antagonists for the treatment of fibrotic diseases, particularly idiopathic pulmonary
fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[12][13] A key candidate in this area is
BMS-986278.[14]

BMS-986278

BMS-986278 is an oral, small-molecule antagonist of the LPAL receptor.[14] The rationale for
its development is based on preclinical evidence that increased levels of lysophosphatidic acid
(LPA) and subsequent activation of the LPAL receptor are implicated in the pathogenesis of
pulmonary fibrosis.[13][14] By blocking this receptor, BMS-986278 aims to mitigate the fibrotic
processes in the lungs.[13]

A Phase 2 clinical trial (NCT04308681) investigating BMS-986278 in patients with IPF
demonstrated that a 60 mg twice-daily dose over 26 weeks resulted in a 62% relative reduction
in the rate of decline in percent predicted forced vital capacity (ppFVC) compared to placebo.
[14] The treatment was also well-tolerated.[14] These promising results have supported the
progression of BMS-986278 into Phase 3 clinical trials.[12][15]

Conclusion

In summary, BMS-986121 is a positive allosteric modulator of the y-opioid receptor with a
distinct pharmacological profile that enhances the activity of opioid agonists. The data
presented here provide a comprehensive overview of its in vitro pharmacology. It is crucial to
distinguish BMS-986121 from other compounds in the Bristol Myers Squibb pipeline, such as
the LPA1 receptor antagonist BMS-986278, which is being investigated for the treatment of
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pulmonary fibrosis. This distinction is vital for accurate scientific communication and research in

these respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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